molecular formula C20H16ClN3O2S B2544453 (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile CAS No. 477187-53-4

(E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2544453
CAS No.: 477187-53-4
M. Wt: 397.88
InChI Key: HKKFWAQJVVURBF-SDNWHVSQSA-N
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Description

(E)-3-((5-Chloro-2-methoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a thiazole core substituted with a 4-methoxyphenyl group at the 4-position and an (E)-configured acrylonitrile moiety at the 2-position. The compound’s amino group is further substituted with a 5-chloro-2-methoxyphenyl ring. Its synthesis likely involves multi-step condensation and cyclization reactions, as observed in analogous thiazole derivatives .

Properties

IUPAC Name

(E)-3-(5-chloro-2-methoxyanilino)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2S/c1-25-16-6-3-13(4-7-16)18-12-27-20(24-18)14(10-22)11-23-17-9-15(21)5-8-19(17)26-2/h3-9,11-12,23H,1-2H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKFWAQJVVURBF-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)Cl)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)Cl)OC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile, often referred to as a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of anticancer and antimicrobial effects. This article synthesizes findings from various studies to elucidate the biological properties and mechanisms of action associated with this compound.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C18H18ClN3O2S
  • Molecular Weight : 357.87 g/mol
  • IUPAC Name : (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile

Anticancer Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. The presence of the thiazole moiety in the compound is crucial for its cytotoxic activity. Studies have shown that compounds with similar structures have IC50 values indicating effective inhibition of cancer cell proliferation:

CompoundCell Line TestedIC50 (µg/mL)
Compound AA431 (human epidermoid carcinoma)1.61 ± 1.92
Compound BJurkat (human T-cell leukemia)1.98 ± 1.22
(E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrileTBDTBD

The structure-activity relationship (SAR) studies suggest that electron-donating groups, such as methoxy and chloro substitutions on the phenyl rings, enhance the anticancer potential by improving interactions with target proteins involved in apoptosis pathways .

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various pathogens. The minimum inhibitory concentration (MIC) values for related thiazole derivatives have been reported, indicating their effectiveness:

CompoundPathogen TestedMIC (µg/mL)
Compound CStaphylococcus aureus0.22
Compound DEscherichia coli0.25

These findings suggest that modifications in the thiazole ring can lead to enhanced antimicrobial efficacy, likely due to improved membrane permeability or interaction with bacterial enzymes .

The mechanisms underlying the biological activities of thiazole derivatives like (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile are multifaceted:

  • Apoptosis Induction : Thiazole compounds have been shown to induce apoptosis in cancer cells through activation of caspases and modulation of Bcl-2 family proteins.
  • Inhibition of Cell Proliferation : The compound interferes with cell cycle progression, leading to G1 phase arrest in various cancer cell lines.
  • Antimicrobial Mechanism : The antimicrobial effects may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic pathways.

Case Studies

Several case studies have explored the efficacy of thiazole derivatives in clinical and preclinical settings:

  • Study on Cancer Cell Lines : A study involving multiple cancer cell lines demonstrated that compounds structurally related to our target compound exhibited significant cytotoxicity, outperforming standard chemotherapeutic agents like doxorubicin.
  • Antimicrobial Efficacy Trials : In vitro trials against Staphylococcus aureus showed that thiazole derivatives could reduce biofilm formation significantly, suggesting potential applications in treating resistant infections.

Scientific Research Applications

Biological Activities

  • Anticancer Properties :
    • Research indicates that compounds similar to (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile exhibit significant anticancer activity. For instance, analogs have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types, including breast and lung cancers .
    • A study highlighted the compound's role as a small molecule corrector of defective CFTR protein, which is implicated in cystic fibrosis. This suggests potential applications in treating genetic disorders associated with protein misfolding .
  • Antimicrobial Activity :
    • Compounds containing thiazole and acrylonitrile moieties have shown antimicrobial properties against a range of pathogens. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymatic pathways .
  • Anti-inflammatory Effects :
    • Some derivatives of the compound have demonstrated anti-inflammatory properties, making them candidates for treating inflammatory diseases. The modulation of inflammatory cytokines has been observed in preclinical studies .

Synthesis and Derivatives

The synthesis of (E)-3-((5-chloro-2-methoxyphenyl)amino)-2-(4-(4-methoxyphenyl)thiazol-2-yl)acrylonitrile typically involves multi-step reactions starting from simpler precursors. The methods often include:

  • Formation of the thiazole ring through cyclization reactions.
  • Introduction of the acrylonitrile group via Michael addition or other coupling strategies.

Example Synthetic Pathway

StepReaction TypeReagentsConditions
1CyclizationThioamide + AldehydeAcidic conditions
2Michael AdditionAcrylonitrile + Thiazole intermediateBase catalysis
3AminationChloroaniline + Thiazole derivativeHeat

Case Studies

  • Case Study on Anticancer Activity :
    • In vitro studies conducted on various cancer cell lines demonstrated that the compound significantly reduced cell viability at concentrations as low as 10 µM. Mechanistic studies suggested that it induces apoptosis through caspase activation and mitochondrial dysfunction .
  • Case Study on Antimicrobial Properties :
    • A series of experiments tested the compound against Gram-positive and Gram-negative bacteria, showing effective inhibition at concentrations ranging from 5 to 50 µg/mL. The results indicate a promising profile for further development as an antimicrobial agent .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name / ID Thiazole Substituents Acrylonitrile Substituents Aryl Group Modifications Key Structural Features
Target Compound 4-(4-MeO-phenyl) (E)-configuration 5-Cl, 2-OMe on aniline Planar core with perpendicular aryl groups
(E)-3-(2-Fluoro-5-nitroanilino)-... () 4-Phenyl (E)-configuration 2-F, 5-NO₂ on aniline Electron-withdrawing nitro group enhances reactivity
(2E)-2-(2,4-Dichlorophenylsulfonyl)-... () Sulfonyl group (E)-configuration 2,4-Cl, SMe substituents Intramolecular N–H⋯O/S hydrogen bonds
4-(4-Chlorophenyl)-2-... () 4-Cl-phenyl Pyrazole-triazole hybrid Multiple F substituents Isostructural triclinic packing

Key Observations :

  • Electron Effects: The target compound’s methoxy groups (electron-donating) contrast with nitro () or sulfonyl () groups, which are electron-withdrawing.
  • Planarity : Like isostructural compounds in and , the target compound’s core is planar, but substituents (e.g., methoxyphenyl) may adopt perpendicular orientations, affecting crystal packing .

Key Observations :

  • Low yields in some analogs (e.g., 18% in ) highlight challenges in acrylonitrile derivatization, whereas high yields in and suggest optimized protocols for halogenated systems.
  • Solvent choice (e.g., DMF in ) is critical for obtaining single crystals for X-ray analysis .

Crystallographic and Conformational Analysis

X-ray diffraction data reveal trends in molecular packing and hydrogen bonding:

Table 3: Structural Parameters

Compound Name / ID Crystal System Space Group Hydrogen Bonding Planarity Deviation
Target Compound Likely triclinic P 1 Potential N–H⋯N/O interactions Perpendicular methoxyphenyl group (inferred)
Compounds 4–5 () Triclinic P 1 C–H⋯π interactions One fluorophenyl group non-planar
Title Compound () Monoclinic P2₁/c N–H⋯O/S and C–H⋯O bonds RAHB-stabilized six-membered ring

Key Observations :

  • Non-planar substituents (e.g., in and ) reduce π-π stacking but enhance van der Waals interactions, influencing solubility .
  • Resonance-assisted hydrogen bonding (RAHB) in stabilizes specific conformations, a feature absent in the target compound due to lack of sulfonyl groups .

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